molecular formula C22H19Cl2NO3 B6592528 Cypermethrin CAS No. 211504-93-7

Cypermethrin

Cat. No.: B6592528
CAS No.: 211504-93-7
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-UHFFFAOYSA-N
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Description

Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is known for its fast-acting neurotoxic effects on insects, making it an effective tool for managing pest populations. This compound is non-systemic and non-volatile, acting primarily through contact and ingestion. It is commonly found in household insecticides and agricultural products .

Mechanism of Action

Target of Action

Cypermethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels of the nerve membrane . These sodium channels play a crucial role in the transmission of nerve impulses in many organisms, including insects, which are the primary targets of this compound .

Mode of Action

This compound acts as a fast-acting neurotoxin . It interferes with the normal functioning of the nervous system by prolonging the opening of sodium channels during the re-polarization phase . This disruption leads to spontaneous depolarization of the membranes or repetitive discharges, causing hyperactivity at low concentrations and paralysis at high concentrations .

Biochemical Pathways

This compound affects various biochemical pathways. It modulates chloride, voltage-gated calcium, and potassium channels . It also alters the activity of glutamate and acetylcholine receptors and the level of neurotransmitters, including gamma-aminobutyric acid and dopamine . These changes can disrupt the normal functioning of the nervous system, leading to the symptoms of toxicity.

Pharmacokinetics

This compound exhibits poor absorption through the skin, but it is readily absorbed from the gastrointestinal tract and by inhalation . Once absorbed, it is quickly metabolized in the liver to non-toxic metabolites, which are then eliminated through urine . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and toxicity.

Result of Action

The action of this compound at the molecular and cellular levels leads to a range of effects. It can cause skin irritation, numbness, tingling, itching, and burning sensation in the eyes, loss of bladder control, seizures, and in severe cases, death . At the cellular level, it has been found to reduce cell viability and induce apoptosis in certain cells . It also increases reactive oxygen species (ROS) production and DNA damage in a dose-dependent manner .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen accelerates its decomposition . It is highly toxic to fish, bees, and aquatic insects . Its presence in food and groundwater has raised environmental concerns .

Biochemical Analysis

Biochemical Properties

Cypermethrin acts as a neurotoxic agent, most probably acting through the central nervous system to cause repetitive nerve activity . It is readily absorbed from the gastrointestinal tract, by inhalation of dust and fine spray mist, and only minimally through intact skin .

Cellular Effects

This compound has been shown to cause toxic effects in various animals including fishes . It can cause a disturbance of the glycolipid metabolism pathways, including ascorbate and aldarate metabolism and glycerophospholipid metabolism . This compound induced apoptosis in RAW 264.7 cells .

Molecular Mechanism

This compound prolongs the opening of sodium channels in the central nervous system . The mechanisms of this compound-mediated toxicity to aquatic organisms can be defined in three basic prospects: induction of oxidative stress, disturbances in ion channels, and induction of DNA damage that can cause increased free radical production in cell and ultimately damage to cell membranes and DNA .

Temporal Effects in Laboratory Settings

In laboratory investigations, it was found that even at low concentrations of the this compound (0.3 to 4.3 mg L −1), mice and rats experienced negative side effects . This compound caused a decrease in body and organ weights, GSH levels and MI and an increase in AST, ALT, MDA, BUN, creatinine levels and the frequency of MN and CAs (break, ring, gap, acentric, etc.) .

Dosage Effects in Animal Models

Studies investigating the toxic effects of this compound in mice, the 50–250 mg/kg dose range of this compound was preferred . All three doses of this compound caused toxicity in different cell types .

Metabolic Pathways

This compound is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine . Analysis of the degradation products led to identification of nine metabolites of this compound, which revealed that this compound could be degraded first by cleavage of its ester bond, followed by degradation of the benzene ring, and subsequent metabolism .

Transport and Distribution

Because of its physical and chemical characteristics, this compound is comparatively immobile in the outdoor environment and transport between media is restricted . It has a very low vapour pressure and water solubility and is strongly adsorbed from aqueous solutions by solid surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cypermethrin is synthesized through a multi-step process involving the reaction of phenoxybenzaldehyde with sodium cyanide in the presence of a phase transfer catalyst. The resulting intermediate is then reacted with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylate to form this compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process includes the use of high-efficiency reactors, continuous monitoring of reaction conditions, and purification steps to obtain the final product with high purity. The production process is designed to minimize environmental impact and ensure worker safety .

Chemical Reactions Analysis

Types of Reactions: Cypermethrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can lead to the formation of different metabolites and degradation products.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed in the presence of water and enzymes, leading to the formation of carboxylic acid derivatives.

    Oxidation: Oxidative degradation of this compound can occur in the presence of oxidizing agents, resulting in the formation of various oxidized metabolites.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and other oxidized or reduced metabolites. These products are often less toxic than the parent compound and can be further degraded by environmental processes .

Scientific Research Applications

Cypermethrin has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

  • Deltamethrin
  • Permethrin
  • Alpha-cypermethrin
  • Zeta-cypermethrin

Cypermethrin’s unique combination of fast-acting neurotoxicity, broad-spectrum effectiveness, and relatively low mammalian toxicity makes it a valuable tool in pest management and scientific research.

Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
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InChI Key

KAATUXNTWXVJKI-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Molecular Formula

C22H19Cl2NO3
Record name CYPERMETHRIN
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DSSTOX Substance ID

DTXSID1023998
Record name Cypermethrin
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Molecular Weight

416.3 g/mol
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Physical Description

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals.
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Solubility

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none
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Density

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

1.25
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Vapor Pressure

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg
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Mechanism of Action

Pyrethroid insecticides are synthetic neurotoxins patterned after the naturally occurring pyrethrins. Their mechanism of action is thought to involve effects primarily at the voltage-sensitive sodium channel of both insect & mammalian neurons, although recent studies have raised the possibility that these cmpds may also act at the gamma-aminobutyric acid receptor-chloride ionophore complex. Here we show that active pyrethroids of the alpha-cyano-3-phenoxybenzyl class allosterically enhance the binding of (3)H-batrachotoxinin-A 20-alpha-benzoate to voltage-sensitive sodium channels of rat brain in a dose-dependent & stereospecific manner. Comparison of the rank order of potency for enhancement of (3)H-batrachotoxinin-A 20-alpha-benzoate binding & insecticidal activity in a series of toxic steroisomers of cypermethrin, representative of the class, reveals a correlation between the two measures. These results support a sodium channel site model for pyrethroid action & suggest a useful & practical method to help evaluate the relationship between the sodium channel & insecticidal potency for members of this class of cmpds., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, The efforts of this study were directed at defining the importance of esterases, mixed function oxidases and mitochondrial respiratory chain enzymes in in vitro covalent binding of cismethrin and the two cyanopyrethroids, cypermethrin and deltamethrin to phenobarbital induced rat liver homogenate and microsomes. Each enzyme system was selectively inhibited to elucidate the activation mechanism involved. Piperonyl-butoxide and carbon-monoxide were used to inhibit mixed function oxidases. Tetraethylpyrophosphate inhibited esterase and trichloropropene-oxide inhibited epoxide-hydrolase. Potassium cyanide or rotenone was used to block the mitochondrial electron transport. The study demonstrated that covalent binding of cismethrin, cypermethrin, and deltamethrin was dependent on pyrethroid concentration. Inhibition of esterases and mitochondrial respiration only slightly altered the covalent binding level. Inhibition of cytochrome p450 and mixed function oxidases reduced the covalent binding, making it almost nonexistent. The covalent binding was decreased by 50% through an 80% inhibition of epoxide-hydrolase. In vitro, the comparison of data between alcohol and acid labeling of the same pyrethroid suggested that the whole molecule was bound to proteins in an activation process, perhaps epoxidation, and that hydrolysis could only occur afterwards. The role of cytochrome p450 dependent monooxygenases in the covalent binding process was stressed., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, For more Mechanism of Action (Complete) data for CYPERMETHRIN (12 total), please visit the HSDB record page.
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Color/Form

Viscous semi-solid, Colorless crystals - pure isomers

CAS No.

52315-07-8, 97955-44-7
Record name Cypermethrin
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester
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Melting Point

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F
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Synthesis routes and methods I

Procedure details

A 100-ml round-bottomed flask equipped with a magnetic stirrer was charged with 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic anhydride (10 mmol), prepared as described above, 3-phenoxybenzaldehyde (10 mmol) and a mixture of alkanes (25 ml) having a boiling range of from 60° C. to 80° C. A solution of sodium cyanide (12 mmol) and tetrabutylammonium bromide (0.006 mmol) in water (3 ml) was added to the mixture in the flask at a temperature of 20° C. and stirring was continued. After 100 minutes stirring, the reaction had come to a standstill at a conversion of 3-phenoxybenzaldehyde of 98.5% and at a yield of the title ester of 98%. The mixture obtained was allowed to settle into an organic and an aqueous layer, the aqueous layer was extracted with toluene (15 ml), the extract phase obtained was added to the organic layer obtained by settling of the reaction mixture, the organic liquid thus formed, was washed with water (25 ml), the washed liquid was dried and the solvent was evaporated from the dried liquid, leaving a residue containing the title ester. The yield of this ester was 96%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanes
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12 mmol
Type
reactant
Reaction Step Four
Quantity
0.006 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a dry nitrogen atmosphere a mixture of sodium cyanide (5.9 g, 0.12 mole) and 1,4-diazabicyclo[2.2.2]octane (0.22 g, 0.002 mole) in 10 grams of water was stirred at room temperature. During a one hour period a solution of 3-phenoxybenzaldehyde (20.6 g, 0.1 mole) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (24.1 g, 0.105 mole) in 120 ml of n-octane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for one hour. An aqueous solution containing 20% sodium carbonate was added to the reaction mixture and the total warmed to 60°. The organic phase was separated and washed with water, dried over anhydrous magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 1, to a mixture of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (50 mmol), 3-phenoxybenzaldehyde (9.90 g, 50 mmol), N-methylpyrrolidinone (10 g) and "mixed" picolines (8.5 g) in toluene is added sodium cyanide (2.57 g, 52.5 mmol), followed ca. 3 hours later by slow addition of methanesulfonyl chloride (6.87 g, 60 mmol). The reaction mixture is worked up and the solvent is removed to give α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
[Compound]
Name
picolines
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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